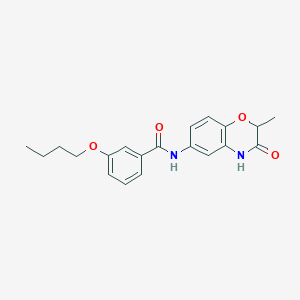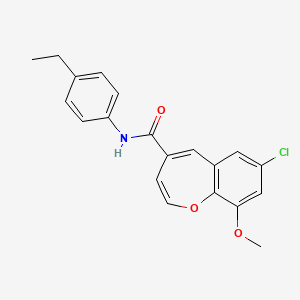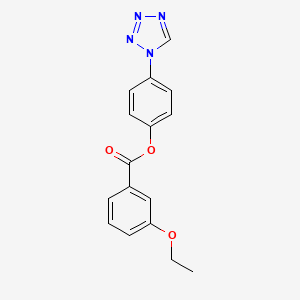
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is an organic compound that features a tetrazole ring and an ethoxybenzoate group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities The ethoxybenzoate group is an ester derived from benzoic acid and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate typically involves the cycloaddition reaction of a benzonitrile derivative with an azide salt. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave irradiation to accelerate the cycloaddition reaction, resulting in higher efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: 4-(1H-tetrazol-1-yl)phenyl 3-hydroxybenzoate.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Contains a tetrazole ring with a thiol group, used in similar applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Features an imidazole ring, used as an enzyme inhibitor
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is unique due to the combination of the tetrazole ring and the ethoxybenzoate group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H14N4O3 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 3-ethoxybenzoate |
InChI |
InChI=1S/C16H14N4O3/c1-2-22-15-5-3-4-12(10-15)16(21)23-14-8-6-13(7-9-14)20-11-17-18-19-20/h3-11H,2H2,1H3 |
Clave InChI |
GQDMSPYFLPGTDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11326577.png)
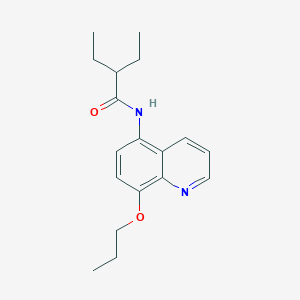
![2-(4-methoxyphenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326587.png)
![5-(4-chlorophenyl)-3-cyclopentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326591.png)
![1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-fluorophenoxy)ethanone](/img/structure/B11326592.png)

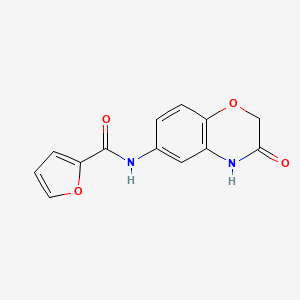
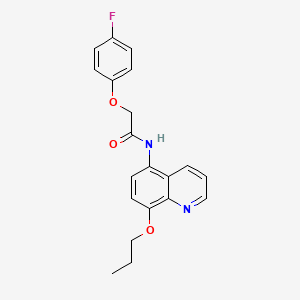
![2-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11326615.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326623.png)
![7-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326628.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326638.png)
